![molecular formula C25H33N7O3 B13653782 4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one CAS No. 1869912-44-6](/img/structure/B13653782.png)
4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazolopyridazine core, a piperidine ring, and a phenoxyethyl group. It has been studied for its potential use in medicinal chemistry, particularly as an inhibitor in epigenetic research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazolopyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.
Introduction of the phenoxyethyl group: This can be done through etherification reactions.
Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and automated purification systems.
化学反応の分析
Types of Reactions
4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of epigenetic regulation.
Medicine: It has potential therapeutic applications, especially as an inhibitor in the treatment of diseases related to epigenetic dysregulation.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes involved in epigenetic regulation, such as bromodomain-containing proteins. By binding to these targets, the compound can modulate gene expression and influence cellular processes.
類似化合物との比較
Similar Compounds
Other bromodomain inhibitors: Compounds with similar structures that target bromodomain proteins, such as JQ1 and I-BET762.
Uniqueness
4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one is unique due to its specific structural features, which confer high potency and selectivity for its molecular targets. Its unique combination of functional groups allows for versatile chemical modifications and applications in various fields.
特性
CAS番号 |
1869912-44-6 |
|---|---|
分子式 |
C25H33N7O3 |
分子量 |
479.6 g/mol |
IUPAC名 |
4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3 |
InChIキー |
RSMYFSPOTCDHHJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


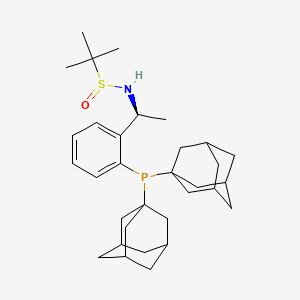

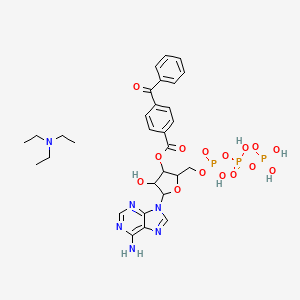


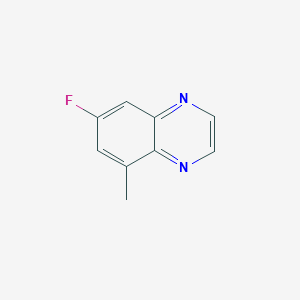
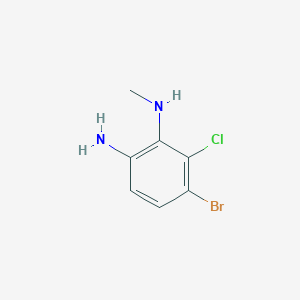
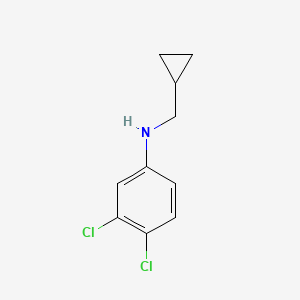
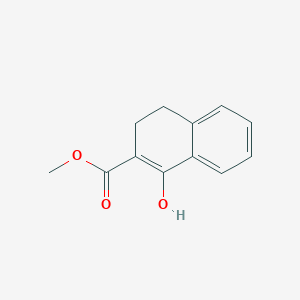
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)




